Methyl 3-(trifluoromethyl)pyridine-4-carboxylate

Übersicht

Beschreibung

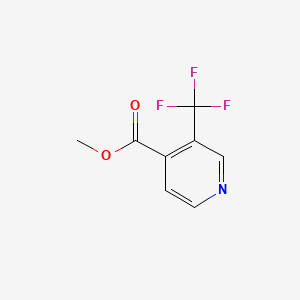

Methyl 3-(trifluoromethyl)pyridine-4-carboxylate is a chemical compound with the molecular formula C8H6F3NO2. It is a pyridine derivative characterized by the presence of a trifluoromethyl group at the 3-position and a carboxylate ester group at the 4-position. This compound is known for its unique chemical properties and is used in various scientific research applications.

Wirkmechanismus

Target of Action

Compounds with a trifluoromethyl group have been known to exhibit improved drug potency toward certain enzymes such as reverse transcriptase .

Mode of Action

It is known that molecules with a trifluoromethyl group can enhance drug potency by lowering the pka of the cyclic carbamate through a key hydrogen bonding interaction with the protein .

Biochemical Pathways

The presence of a trifluoromethyl group in a molecule has been associated with improved drug potency toward the inhibition of the reverse transcriptase enzyme .

Pharmacokinetics

The trifluoromethyl group in a molecule has been associated with improved drug potency .

Result of Action

The presence of a trifluoromethyl group in a molecule has been associated with improved drug potency .

Action Environment

It is known that the trifluoromethyl group in a molecule can enhance drug potency .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Methyl 3-(trifluoromethyl)pyridine-4-carboxylate can be synthesized through several methods. One common approach involves the trifluoromethylation of 4-iodobenzene, followed by subsequent reactions to introduce the pyridine ring and ester group . Another method includes the use of trifluoromethyl sulfonium salts for the trifluoromethylation of heteroaromatic compounds .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as metalation reactions, which are used to prepare trifluoromethylpyridyllithiums .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 3-(trifluoromethyl)pyridine-4-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other functional groups.

Metalation Reactions: The compound can be metalated to form trifluoromethylpyridyllithiums, which are useful intermediates in organic synthesis.

Common Reagents and Conditions

Common reagents used in these reactions include iodomethane for substitution reactions and lithium reagents for metalation reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, metalation reactions can produce trifluoromethylpyridyllithiums, which can be further reacted to form various derivatives .

Wissenschaftliche Forschungsanwendungen

Methyl 3-(trifluoromethyl)pyridine-4-carboxylate has several scientific research applications, including:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-(Trifluoromethyl)pyridine: A pyridine derivative with a trifluoromethyl group at the 4-position.

Methyl 4-(trifluoromethyl)pyridine-3-carboxylate: A similar compound with the trifluoromethyl group at the 4-position and the carboxylate ester group at the 3-position.

Uniqueness

Methyl 3-(trifluoromethyl)pyridine-4-carboxylate is unique due to the specific positioning of the trifluoromethyl and carboxylate ester groups on the pyridine ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in scientific research and industry.

Biologische Aktivität

Methyl 3-(trifluoromethyl)pyridine-4-carboxylate is a pyridine derivative characterized by a trifluoromethyl group and a carboxylate ester. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of pharmacology and biochemistry.

Chemical Structure and Properties

- Molecular Formula : C₈H₆F₃NO₂

- Key Functional Groups : Trifluoromethyl (-CF₃), carboxylate ester (-COOCH₃)

The presence of the trifluoromethyl group is significant as it enhances the compound's lipophilicity and biological activity, often improving interactions with biological targets.

Research indicates that the trifluoromethyl group can enhance the potency of compounds against specific enzymes, such as reverse transcriptase, by lowering the pKa of cyclic carbamates through hydrogen bonding interactions with proteins . This mechanism is crucial for developing antiviral agents.

Anticancer Activity

This compound has been explored for its anticancer properties. Studies have shown that similar compounds with trifluoromethyl groups exhibit significant antitumor effects. For instance, related thieno[3,2-b]pyridine derivatives demonstrated decreased cell proliferation in triple-negative breast cancer (TNBC) cell lines (MDA-MB-231) and reduced tumor size in in vivo models .

Antichlamydial Activity

The compound's structural analogs have shown selective activity against Chlamydia species. The presence of the trifluoromethyl group was critical for this activity, as derivatives lacking this substituent were inactive. This suggests that the trifluoromethyl group plays a pivotal role in enhancing biological efficacy against certain pathogens .

Anti-inflammatory Effects

Research into related pyridine derivatives has indicated potential anti-inflammatory properties. Compounds similar to this compound have been tested for their ability to inhibit cyclooxygenase (COX) enzymes, which are key players in inflammatory processes. Some derivatives showed promising IC50 values against COX-1 and COX-2, indicating potential therapeutic applications in treating inflammatory diseases .

Structure-Activity Relationships (SAR)

The SAR studies highlight the importance of the trifluoromethyl group in enhancing biological activity. The presence of electron-withdrawing groups at specific positions on the pyridine ring has been associated with increased potency against various biological targets. For example, modifications to the structure can lead to significant variations in activity profiles, emphasizing the need for careful design in drug development .

Research Findings Summary

Case Studies and Applications

- Antitumor Case Study : A study on thieno[3,2-b]pyridine derivatives demonstrated that compounds with trifluoromethyl substitutions significantly reduced cell viability in TNBC models while showing low toxicity to non-tumorigenic cells.

- Infection Control : The development of antichlamydial agents based on this compound highlights its potential as a starting point for new therapeutics targeting Chlamydia infections.

Eigenschaften

IUPAC Name |

methyl 3-(trifluoromethyl)pyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO2/c1-14-7(13)5-2-3-12-4-6(5)8(9,10)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTTUAWQPZYOVBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=NC=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50673228 | |

| Record name | Methyl 3-(trifluoromethyl)pyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50673228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1203952-88-8 | |

| Record name | Methyl 3-(trifluoromethyl)pyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50673228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.